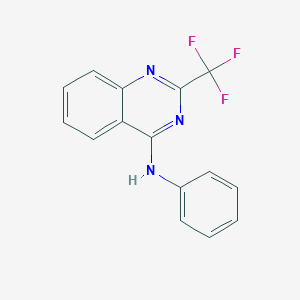

![molecular formula C16H23NO4 B5874862 1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone CAS No. 63957-22-2](/img/structure/B5874862.png)

1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

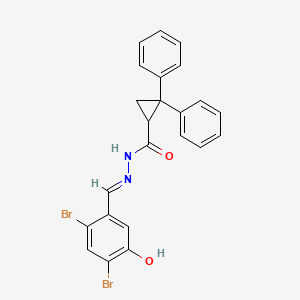

This compound, also known as 1-{4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride (1:1), has a molecular formula of C16H24ClNO4 . It is related to propafenone hydrochloride, which has a molecular weight of 377.90 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CCC(=O)c1ccc(cc1)OCC@@HO . This notation provides a way to represent the structure using ASCII strings.

科学研究应用

Medicine: Cancer Therapeutics

This compound shows potential in the development of cancer therapeutics. Its structure suggests it could be modified to create AXL inhibitors, which are promising in the treatment of solid tumors, including resistant forms of non-small cell lung cancer (NSCLC). These inhibitors can be used in combination with other drugs like osimertinib to enhance their efficacy .

Industry: Photopolymerization

In industrial applications, derivatives of this compound are utilized in photopolymerization processes. These processes are crucial for creating solid-state electrolytes used in supercapacitors, which are essential components in energy storage technologies .

Environmental Science: Flocculation Agents

The compound’s derivatives serve as photo-initiators for synthesizing flocculants like polyacrylamide-grafted chitosan nanoparticles. These flocculants are used in water treatment processes to remove contaminants, thereby playing a significant role in environmental cleanup and management .

Materials Science: Polymer Development

In materials science, the compound is involved in the synthesis of polymer ionic liquids (PILs) through photopolymerization. These PILs are then used as electrolytes in carbon nanoparticle-based devices, contributing to the advancement of materials with specific electrical properties .

Analytical Chemistry: Chemical Reactions

The compound’s functional groups make it a candidate for forming oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively. These reactions are significant in analytical chemistry for identifying and characterizing aldehydes and ketones .

Pharmacology: Drug Development

In pharmacology, the morpholine group present in the compound is of interest due to its prevalence in drug molecules. Morpholine derivatives are explored for their pharmacological properties, including their roles as enzyme inhibitors and receptor modulators, which can lead to the development of new medications .

属性

IUPAC Name |

1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-2-16(19)13-3-5-15(6-4-13)21-12-14(18)11-17-7-9-20-10-8-17/h3-6,14,18H,2,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGRRKKKZVVCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63957-22-2 |

Source

|

| Record name | Propiophenone, 4'-(2-hydroxy-3-morpholinopropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC136045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5874803.png)

![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)

![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)

![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)

![2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)